1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid”, also known as FEAM, is a novel compound that has gained attention in the field of pharmaceutical and chemical research1. It is a member of the azetidine compound family and is commonly used in chemical synthesis and research studies related to organic compounds2.
Synthesis Analysis
The unique structure of this compound allows for various applications, including drug discovery, catalysis, and materials science3. However, the specific synthesis process of this compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular weight of this compound is 214.24 g/mol1. The molecular formula is not explicitly mentioned in the available resources, but it can be inferred from the name of the compound.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, its unique structure and properties make it a promising candidate for various applications in scientific research4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. However, it is known that it is a member of the azetidine compound family and is commonly used in chemical synthesis and research studies related to organic compounds2.Safety And Hazards
Future Directions
This compound has immense potential in scientific research due to its unique structure3. Its diverse applications in drug discovery, catalysis, and materials science suggest that it will continue to be a focus of research in the future4.
properties
IUPAC Name |
1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O2/c10-1-2-13-3-7(4-13)5-14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNEPAWOPJUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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